molecular formula C19H27ClN2O B10902745 N-butyl-4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide

N-butyl-4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide

Cat. No.: B10902745
M. Wt: 334.9 g/mol
InChI Key: OXVQORLPGKNNFZ-UHFFFAOYSA-N
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Description

N-butyl-4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide is a complex organic compound that features a unique bicyclic structure known as the 8-azabicyclo[3.2.1]octane scaffold. This scaffold is central to the family of tropane alkaloids, which are known for their diverse biological activities . The compound’s structure includes a benzamide moiety, a butyl group, and a chlorine atom, making it a subject of interest in various fields of scientific research.

Chemical Reactions Analysis

N-butyl-4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions often involve nucleophiles such as amines or halides. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological properties, particularly its interactions with muscarinic receptors . The compound’s unique structure makes it a valuable tool for investigating the mechanisms of action of tropane alkaloids and related compounds . In industry, it may be used in the development of new materials or as a precursor for other chemical products.

Mechanism of Action

The mechanism of action of N-butyl-4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide involves its interaction with specific molecular targets, such as muscarinic receptors. As a muscarinic receptor antagonist, it blocks the action of acetylcholine at these receptors, leading to various physiological effects . The compound’s bicyclic structure allows it to fit into the receptor binding site, preventing the normal signaling pathways from being activated.

Comparison with Similar Compounds

N-butyl-4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide can be compared with other tropane alkaloids, such as atropine and scopolamine. These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their substituents and overall structure.

Properties

Molecular Formula

C19H27ClN2O

Molecular Weight

334.9 g/mol

IUPAC Name

N-butyl-4-chloro-N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)benzamide

InChI

InChI=1S/C19H27ClN2O/c1-3-4-11-22(19(23)14-5-7-15(20)8-6-14)18-12-16-9-10-17(13-18)21(16)2/h5-8,16-18H,3-4,9-13H2,1-2H3

InChI Key

OXVQORLPGKNNFZ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(C1CC2CCC(C1)N2C)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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